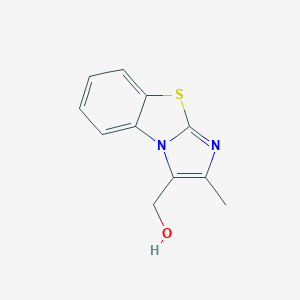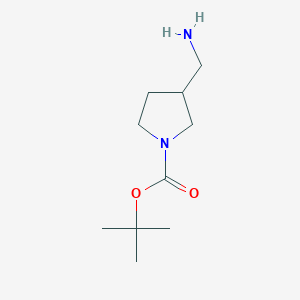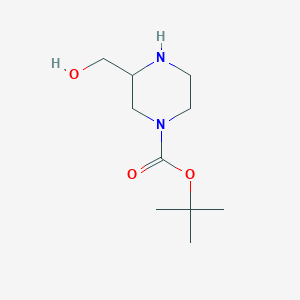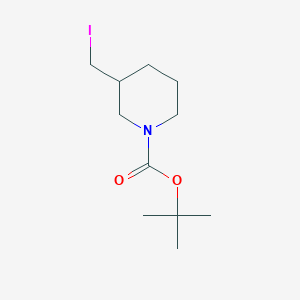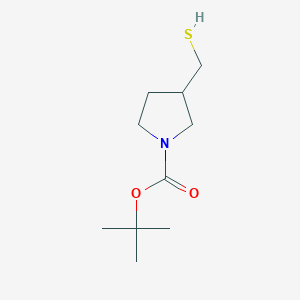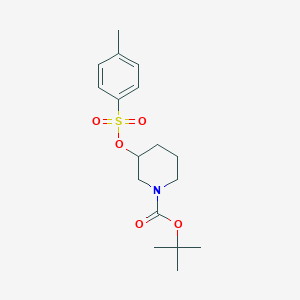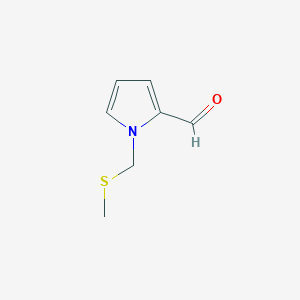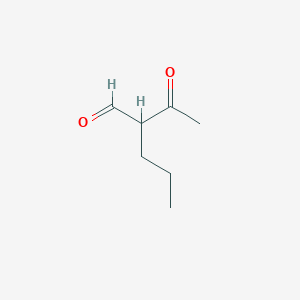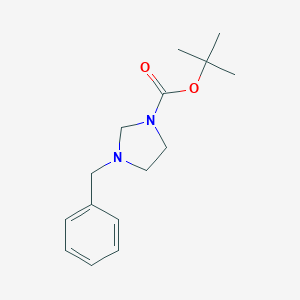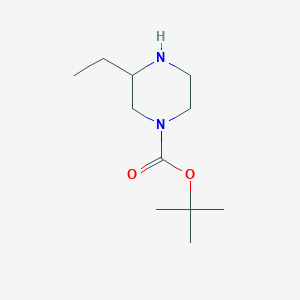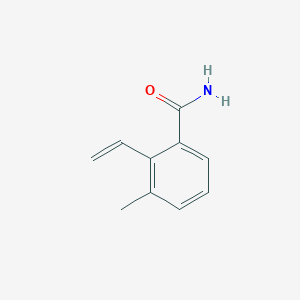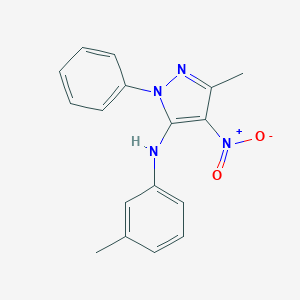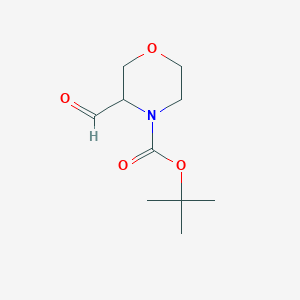
Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate
概要
説明
Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity and their role as building blocks in organic synthesis. The tert-butyl group is a common protecting group in organic synthesis, and the presence of fluorine and nitro groups on the phenyl ring can significantly influence the chemical and physical properties of the compound.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in several studies. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained through a nucleophilic substitution reaction, showcasing the versatility of piperazine derivatives in undergoing various chemical transformations . Similarly, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process, indicating the potential for cost-effective synthesis routes for such compounds .
Molecular Structure Analysis
Single crystal X-ray diffraction analysis has been employed to determine the molecular structure of related compounds, confirming the expected conformations and geometries . Density functional theory (DFT) calculations have been used to further investigate the molecular structure, providing insights into the stability and electronic properties of these molecules .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, which are essential for their functionalization and application in the synthesis of more complex molecules. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction, demonstrating the reactivity of the piperazine nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents like tert-butyl, fluorine, and nitro groups can affect properties such as solubility, melting point, and reactivity. The characterization of these compounds typically includes spectroscopic methods such as FT-IR, NMR, and MS, as well as elemental analysis . The crystal packing and intermolecular interactions have been studied using Hirshfeld surface analysis, providing information on the solid-state properties .
Relevant Case Studies
Several of the synthesized piperazine derivatives have been evaluated for their biological activity. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was screened for its in vitro antibacterial and anthelmintic activity, although it exhibited only moderate activity . These studies are crucial for understanding the potential applications of these compounds in drug development and other fields.
科学的研究の応用
Synthesis and Chemical Characterization
- Synthesis Techniques : Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, a related compound, is synthesized through nucleophilic substitution reactions. The structure is confirmed by spectroscopy and X-ray diffraction, indicating the versatility of synthesis methods for such compounds (Yang et al., 2021).
- Molecular Structure Analysis : The molecular structure of various derivatives, including tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has been investigated using techniques like X-ray crystallography. These studies highlight the compound's complex chemistry and potential for modification (Gumireddy et al., 2021).
Applications in Material Science
- Anticorrosive Properties : Research on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate [TBMPCPC] demonstrates its potential as an anticorrosive agent for carbon steel, particularly in acidic environments. This application is significant for industries that require corrosion-resistant materials (Praveen et al., 2021).
Biological and Medical Research
- Potential in Drug Synthesis : Various derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been synthesized and characterized for potential use in drug development. Such compounds often serve as intermediates in the synthesis of biologically active molecules (Sanjeevarayappa et al., 2015).
- Investigation in Bone Resorption Inhibition : A study on Tert-butyl 4‐(3‐[1H‐indole‐2‐carboxamido]benzoyl)piperazine‐1‐carboxylate (OA10) found it to be a potent inhibitor of osteoclast differentiation and bone resorption, suggesting its potential in treating osteolytic diseases (Jiang et al., 2014).
Safety And Hazards
特性
IUPAC Name |
tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLVWCABLVHASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583303 | |
| Record name | tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |
CAS RN |
154590-34-8 | |
| Record name | tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

